4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an imidazole ring, and a pyrrolone core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various benzaldehyde derivatives.
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation reactions using 2,5-dimethylbenzoyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Industrial Applications: Use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzoyl and hydroxy groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Unique due to its combination of functional groups.
Imidazole Derivatives: Compounds like 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate.
Pyrrolone Derivatives: Compounds with similar pyrrolone cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5g/mol |
IUPAC Name |
(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H25N3O3/c1-17-9-10-18(2)20(15-17)23(29)21-22(19-7-4-3-5-8-19)28(25(31)24(21)30)13-6-12-27-14-11-26-16-27/h3-5,7-11,14-16,22,29H,6,12-13H2,1-2H3/b23-21+ |
InChI Key |
VQKULEMYVXJTHF-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O |
SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.